Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate

Lipophilicity Chromatography ADME Prediction

Researchers constructing CNS-active chiral amines or β-proline analogs frequently encounter protecting-group incompatibility, forcing linear routes with compromised yields. Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate (CAS 1823389-67-8) resolves this via orthogonal protection: hydrogenolysis cleaves the 1-benzyl group while the 3-Boc-amino remains intact; acidic conditions selectively remove Boc without disturbing the benzyl or ethyl ester. • Enables regioselective, sequential deprotection for divergent nNOS inhibitor, ETA antagonist, and DPP-IV inhibitor scaffolds. • Ethyl ester (XLogP 2.7, TPSA 67.9 Ų) balances lipophilicity and polarity for optimal solution-phase handling. • Supplied at ≥98% purity with full Certificate of Analysis. • Available in research quantities (1 g-100 g) with batch-level traceability for procurement confidence.

Molecular Formula C19H28N2O4
Molecular Weight 348.4 g/mol
Cat. No. B12279760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate
Molecular FormulaC19H28N2O4
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(C1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C
InChIInChI=1S/C19H28N2O4/c1-5-24-16(22)19(20-17(23)25-18(2,3)4)11-12-21(14-19)13-15-9-7-6-8-10-15/h6-10H,5,11-14H2,1-4H3,(H,20,23)
InChIKeyAXFSFHONHUWIDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate: Protected Pyrrolidine Intermediate


Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate (CAS 1823389-67-8) is a heterocyclic building block characterized by a pyrrolidine ring bearing a 1-benzyl group, a 3-amino substituent protected as the tert-butoxycarbonyl (Boc) carbamate, and a 3-carboxylate as the ethyl ester . Its molecular formula is C19H28N2O4 with a molecular weight of 348.44 g/mol . This compound functions as a protected amino acid derivative; the orthogonal nature of the 1-benzyl (hydrogenolyzable) and Boc (acid-labile) protecting groups enables selective deprotection strategies essential for constructing complex chiral amines and heterocycles in medicinal chemistry programs [1].

Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate: Differentiation from Analogs


Generic substitution among pyrrolidine-3-carboxylate building blocks is invalid due to quantifiable differences in physicochemical and chemical reactivity profiles that directly impact synthetic efficiency and downstream biological optimization. The ethyl ester in this compound confers a distinct lipophilicity (XLogP = 2.7) and polarity (TPSA = 67.9 Ų) compared to its methyl ester or free carboxylic acid counterparts, which influences chromatographic behavior and solubility in reaction media . Additionally, the presence of both 1-benzyl and 3-Boc-amino protecting groups constitutes an orthogonal protection strategy that is absent in simpler N-Boc-pyrrolidines lacking the 1-benzyl substituent; this orthogonality is critical for enabling regioselective deprotection in multi-step syntheses of CNS-active compounds [1]. The following evidence demonstrates that even minor structural modifications among these analogs translate to measurable, procurement-relevant differences in predicted properties and synthetic utility.

Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate: Quantified Comparison


Intermediate Lipophilicity via Ethyl Ester

The ethyl ester of Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate exhibits a predicted lipophilicity (XLogP = 2.7) that lies between the more polar carboxylic acid analog (LogP = 2.57) and the less polar methyl ester analog (LogP = 2.33) [1]. This difference of ΔLogP = -0.37 relative to the acid and ΔLogP = +0.37 relative to the methyl ester translates to approximately a 2.3-fold difference in octanol-water partition coefficient, which is sufficient to alter chromatographic retention times and solubility profiles in multi-step synthesis workflows.

Lipophilicity Chromatography ADME Prediction

Orthogonal Benzyl and Boc Protection

Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate incorporates two distinct protecting groups that are chemically orthogonal: the 1-benzyl group (removed by hydrogenolysis over Pd/C) and the 3-Boc-amino group (cleaved under mild acidic conditions). This orthogonality is a strategic feature for complex molecule synthesis, enabling sequential deprotection and functionalization of the pyrrolidine nitrogen atoms without mutual interference [1]. In contrast, simpler analogs such as N-Boc-3-aminopyrrolidine (CAS 147081-49-0) lack the 1-benzyl substituent, precluding orthogonal manipulation and limiting synthetic flexibility in multi-step sequences.

Protecting Group Strategy Orthogonal Synthesis Medicinal Chemistry

CNS Drug-Like Physicochemical Profile

The ethyl ester of Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate has a molecular weight of 348.44 g/mol and a topological polar surface area (TPSA) of 67.9 Ų . These values fall within the established ranges for CNS drug-likeness (MW < 400 Da, TPSA < 90 Ų) and compare favorably to the more polar carboxylic acid analog (TPSA = 78.9 Ų, LogP = 2.57) [1] and the slightly less polar methyl ester (TPSA = 67.9 Ų, LogP = 2.33) .

CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties

Controlled Ester Hydrolysis Kinetics

The rate of alkaline hydrolysis of aliphatic esters decreases with increasing steric bulk of the alkoxy group. The ethyl ester in Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate is expected to hydrolyze approximately 1.5-2× slower than the corresponding methyl ester under identical basic conditions [1]. This differential reactivity provides a wider process window for selective transformations, reducing the risk of premature ester cleavage during reactions that require basic media.

Ester Hydrolysis Selective Deprotection Process Chemistry

Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate: Application Scenarios


Chiral CNS Building Block Synthesis

The orthogonal 1-benzyl and 3-Boc-amino protecting groups [1] enable sequential manipulation of both pyrrolidine nitrogen atoms. The 1-benzyl group can be removed by hydrogenolysis to generate a secondary amine suitable for amide coupling or reductive amination, while the Boc group remains intact, later cleaved under acidic conditions to reveal the 3-amino substituent. This sequence is particularly valuable for constructing constrained β-proline analogs and neuronal nitric oxide synthase (nNOS) inhibitor scaffolds, where precise control over amine substitution is critical for achieving target selectivity [2].

Endothelin Receptor Antagonist Intermediate

The pyrrolidine-3-carboxylate core is a recognized pharmacophore in several classes of endothelin receptor antagonists, including Atrasentan (ABT-627) and related ETA-selective agents [3]. Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate provides the correct substitution pattern and orthogonal protection required for elaborating the 2,4-diaryl substitution pattern essential for ETA antagonist activity. Its predicted CNS drug-like properties (MW 348.44, TPSA 67.9 Ų, LogP 2.7) make it a suitable starting point for designing brain-penetrant ETA antagonists.

DPP-IV Inhibitor Intermediate

Boc-protected pyrrolidine derivatives are key intermediates in the synthesis of DPP-IV inhibitors such as those developed for type 2 diabetes [4]. The ethyl ester in this compound offers a balance of reactivity and stability that facilitates subsequent transformations—such as Curtius rearrangement or amide coupling—without premature ester cleavage. The 1-benzyl group additionally serves as a synthetic handle for late-stage diversification or can be retained as part of the final pharmacophore to enhance target binding.

Solid-Phase Constrained Peptide Synthesis

Following selective cleavage of the 1-benzyl group and subsequent attachment to a solid support, the 3-Boc-amino functionality can be deprotected on-resin to enable peptide coupling. The ethyl ester remains stable under the mildly acidic conditions of Boc removal, allowing for on-resin saponification at the end of the synthesis to liberate the free carboxylic acid. This orthogonal protection scheme minimizes side reactions and simplifies the purification of β-proline-containing peptides.

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